molecular formula C21H21N3 B5869130 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine

1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine

Cat. No.: B5869130
M. Wt: 315.4 g/mol
InChI Key: JSUVMQUNMCUCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a benzimidazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, it has been reported to act by inhibiting the activity of certain enzymes and proteins. For instance, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been reported to inhibit the growth of fungal and viral pathogens. Moreover, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine in lab experiments is its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antiviral activities, and it has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. However, one of the main limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine. One of the main areas of research is the development of more efficient and cost-effective synthesis methods. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Additionally, more research is needed to investigate the potential applications of this compound in various fields, such as cancer therapy, antifungal and antiviral agents, and metal-based catalysts.

Synthesis Methods

The synthesis of 1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine has been reported using various methods. One of the most commonly used methods involves the condensation of 1-naphthylmethylamine and 1-isopropyl-1H-benzimidazole-2-thiol in the presence of a base. The reaction mixture is then treated with an oxidizing agent to obtain the desired product. Other methods include the use of palladium-catalyzed coupling reactions and copper-catalyzed C-N cross-coupling reactions.

Scientific Research Applications

1-isopropyl-N-(1-naphthylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various fields. It has been reported to exhibit anticancer, antifungal, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Moreover, it has been studied for its potential use as a ligand for the development of metal-based catalysts.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-1-propan-2-ylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3/c1-15(2)24-20-13-6-5-12-19(20)23-21(24)22-14-17-10-7-9-16-8-3-4-11-18(16)17/h3-13,15H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUVMQUNMCUCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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